1-Bromo-3-phenylimidazo[1,5-a]pyridine
Overview
Description
1-Bromo-3-phenylimidazo[1,5-a]pyridine is a chemical compound with the CAS Number: 104202-15-5 and a linear formula of C13H9BRN2 . It has a molecular weight of 273.13 . The compound appears as a white to amber to dark green powder or crystal .
Molecular Structure Analysis
The InChI code for 1-Bromo-3-phenylimidazo[1,5-a]pyridine is 1S/C13H9BrN2/c14-12-11-8-4-5-9-16(11)13(15-12)10-6-2-1-3-7-10/h1-9H . The InChI key is ULKZZBGVTIZXSA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Bromo-3-phenylimidazo[1,5-a]pyridine has a molecular weight of 273.13 . It appears as a white to amber to dark green powder or crystal .Scientific Research Applications
Optoelectronic Devices
Imidazo[1,5-a]pyridine derivatives, including 1-Bromo-3-phenylimidazo[1,5-a]pyridine, have been used in the development of optoelectronic devices . Their unique chemical structure and versatility make them ideal for this application .
Sensors
These compounds have also found use in the creation of sensors . The luminescent properties of imidazo[1,5-a]pyridine derivatives contribute to their effectiveness in this area .
Anti-Cancer Drugs
Imidazo[1,5-a]pyridine derivatives have shown promise in the pharmaceutical field, particularly as anti-cancer drugs . Their unique biological properties make them effective in this application .
Emitters for Confocal Microscopy and Imaging
The luminescent properties of these compounds have led to their use as emitters for confocal microscopy and imaging . This allows for better visualization and analysis in these fields .
Materials Science
Imidazo[1,5-a]pyridine derivatives have great potential in materials science . Their unique chemical structure and versatility make them suitable for various applications in this field .
Agrochemicals and Pharmaceuticals
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that imidazo[1,5-a]pyridine derivatives, to which this compound belongs, have been extensively studied for their unique chemical structure and versatility .
Mode of Action
It is known that the absorption band near 300 nm corresponds to the π-transition in the aromatic imidazole moiety, and the π* band above 300 nm is due to the intramolecular charge transfer transition . This suggests that the compound may interact with its targets through π-π stacking, a common interaction in many biological systems.
Biochemical Pathways
Imidazo[1,5-a]pyridine derivatives are known to be involved in a wide range of biological activities , suggesting that they may affect multiple pathways.
Pharmacokinetics
The compound’s molecular weight of 27313 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.
Result of Action
It is known that imidazo[1,5-a]pyridine derivatives can exhibit a range of biological activities , suggesting that the compound may have diverse effects at the molecular and cellular level.
Action Environment
It is known that the compound should be stored at 0-8°c , indicating that temperature may affect its stability.
properties
IUPAC Name |
1-bromo-3-phenylimidazo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-12-11-8-4-5-9-16(11)13(15-12)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKZZBGVTIZXSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359306 | |
Record name | 1-Bromo-3-phenylimidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-phenylimidazo[1,5-a]pyridine | |
CAS RN |
104202-15-5 | |
Record name | 1-Bromo-3-phenylimidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-3-phenylimidazo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-Bromo-3-phenylimidazo[1,5-a]pyridine in organic synthesis?
A1: 1-Bromo-3-phenylimidazo[1,5-a]pyridine serves as a versatile building block for synthesizing diverse 1,3-diarylated imidazo[1,5-a]pyridines []. This compound readily undergoes Suzuki-Miyaura cross-coupling reactions with arylboronic acids. [] This reaction enables the introduction of various aryl substituents at the 1-position, leading to the creation of novel imidazo[1,5-a]pyridine derivatives with potentially interesting photophysical properties. []
Q2: What are the advantages of using Suzuki-Miyaura cross-coupling with 1-Bromo-3-phenylimidazo[1,5-a]pyridine?
A2: The research demonstrates that the Suzuki-Miyaura cross-coupling reaction utilizing 1-Bromo-3-phenylimidazo[1,5-a]pyridine with arylboronic acids offers several benefits:
- High Yield: The reaction with p-methoxycarbonylphenylboronic acid yielded the desired product in 91% yield, indicating high efficiency. []
- Versatility: The successful coupling with both p- and m-methoxycarbonylphenylboronic acids suggests the method's potential applicability to a range of arylboronic acid substrates. []
- Access to Fluorescent Compounds: The resulting 1,3-diarylated imidazo[1,5-a]pyridines exhibit fluorescence, making them valuable for potential applications requiring fluorescent probes or materials. []
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